molecular formula C28H32N4O5 B562273 benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate CAS No. 104180-19-0

benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

Cat. No.: B562273
CAS No.: 104180-19-0
M. Wt: 504.6 g/mol
InChI Key: VBIDJZXPYAOJSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a carbobenzoxy (Z) group. This is followed by the coupling of another glycine molecule and then leucine. The final step involves the attachment of the beta-naphthylamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are often catalyzed by enzymes such as proteases .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include water for hydrolysis, oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the peptide bonds .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis of the compound results in the formation of individual amino acids and beta-naphthylamine .

Mechanism of Action

benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate exerts its effects primarily through its interaction with proteases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the peptide bonds. This interaction allows researchers to study the specificity and activity of proteases, as well as to develop inhibitors that can modulate enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate is unique due to its specific sequence and the presence of the beta-naphthylamide group, which provides distinct spectroscopic properties. This makes it particularly useful in fluorescence-based assays and other analytical techniques.

Properties

CAS No.

104180-19-0

Molecular Formula

C28H32N4O5

Molecular Weight

504.6 g/mol

IUPAC Name

benzyl N-[2-[[2-[[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H32N4O5/c1-19(2)14-24(27(35)31-23-13-12-21-10-6-7-11-22(21)15-23)32-26(34)17-29-25(33)16-30-28(36)37-18-20-8-4-3-5-9-20/h3-13,15,19,24H,14,16-18H2,1-2H3,(H,29,33)(H,30,36)(H,31,35)(H,32,34)

InChI Key

VBIDJZXPYAOJSD-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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